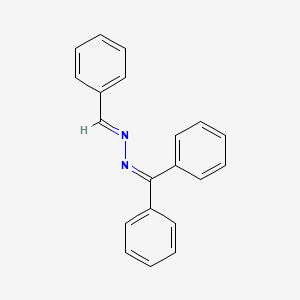

Benzaldehyde, azine with benzophenone

Description

Definition and Structural Classification of Azines

In alicyclic chemistry, azines are defined as compounds containing the functional group RR′C=N−N=CRR′. wikipedia.orgresearchgate.net They are formally 2,3-diaza analogs of 1,3-butadienes and are typically synthesized through the condensation reaction of hydrazine (B178648) with aldehydes or ketones. researchgate.netwikipedia.org The structure of an azine consists of two imine bonds linked by a nitrogen-nitrogen single bond. erpublications.com

Azines can be categorized based on the nature of the carbonyl precursors from which they are derived. researchgate.net This classification leads to two primary distinctions: symmetrical versus unsymmetrical azines and aldazines versus ketazines.

The distinction between symmetrical and unsymmetrical azines lies in the identity of the two carbonyl compounds used in their synthesis. researchgate.net

Symmetrical Azines: These are formed when hydrazine reacts with two molecules of the same aldehyde or ketone. researchgate.neterpublications.com A general representation is RHC=N-N=CHR or R₂C=N-N=CR₂. The synthesis of symmetrical azines is often straightforward. researchgate.net

Unsymmetrical Azines: These result from the reaction of hydrazine with two different carbonyl compounds. researchgate.neterpublications.com Their general structure is R¹HC=N-N=CHR² or R¹R²C=N-N=CR³R⁴. The synthesis of unsymmetrical azines presents a greater challenge compared to their symmetrical counterparts, as controlling the cross-coupling of different iminyl radical intermediates is crucial. acs.orgresearchgate.net

This classification is based on whether the carbonyl precursors are aldehydes or ketones. researchgate.netrsc.org

Aldazines: These are azines derived from the condensation of hydrazine with two equivalents of an aldehyde. wikipedia.orgresearchgate.net For an aldazine (B74668), at least one of the R groups on each carbon of the C=N double bond is a hydrogen atom. wikipedia.org

Ketazines: These are azines derived from ketones. wikipedia.orgresearchgate.net For example, acetone (B3395972) azine is the simplest ketazine. wikipedia.org Ketazines are notable for their role as intermediates in the industrial production of hydrazine hydrate (B1144303) via the peroxide process. wikipedia.org

The reactivity in the formation of these compounds generally follows the order: aldehyde > dialkyl ketone > aryl alkyl ketone > diaryl ketone. rsc.org

Historical Context of Azine Research

The term "azine" has a dual meaning in chemistry. In heterocyclic chemistry, it refers to six-membered aromatic rings containing at least one nitrogen atom, such as pyridine. researchgate.netwikipedia.org However, in the context of this article, azines refer to the 2,3-diaza-1,3-butadiene system. erpublications.comrsc.org

The foundational method for preparing azines in a laboratory setting is the condensation of hydrazine with two equivalents of a carbonyl compound. wikipedia.org Historically, azines have been recognized for their utility in the isolation, purification, and characterization of carbonyl compounds. rsc.org Over the years, research has expanded significantly, exploring their synthesis, structure, and reactivity. researchgate.neterpublications.comrsc.org Studies have delved into their electronic structure, particularly the extent of conjugation within the C=N-N=C backbone, with some concluding that the azine bridge can act as a "conjugation stopper" between two systems. researchgate.neterpublications.com The development of new synthetic methods, including metal-free conditions and photocatalytic strategies, continues to evolve the field. acs.orgacs.org

Significance of Benzaldehyde (B42025), azine with benzophenone (B1666685) as a Model Unsymmetrical Azine

"Benzaldehyde, azine with benzophenone" (C₂₀H₁₆N₂) is an archetypal unsymmetrical azine. nih.gov Its structure incorporates moieties from both an aldehyde (benzaldehyde) and a ketone (benzophenone), making it a hybrid of an aldazine and a ketazine. This specific structure makes it an excellent model compound for studying the properties and reactivity of unsymmetrical azines.

The synthesis of unsymmetrical azines is often complex, requiring specific strategies to avoid the preferential formation of symmetrical side products. acs.orgresearchgate.netnih.gov As a readily identifiable and characterizable unsymmetrical azine, "Benzaldehyde, azine with benzophenone" serves as a valuable substrate for developing and evaluating new synthetic methodologies. acs.org Furthermore, the study of such model compounds is crucial for understanding the electronic and structural dynamics within asymmetrically substituted azine systems, which is important for their application in materials science and as ligands in organometallic chemistry. researchgate.netacs.org

Structure

3D Structure

Properties

CAS No. |

13118-38-2 |

|---|---|

Molecular Formula |

C20H16N2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(E)-N-[(E)-benzylideneamino]-1,1-diphenylmethanimine |

InChI |

InChI=1S/C20H16N2/c1-4-10-17(11-5-1)16-21-22-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H/b21-16+ |

InChI Key |

VEBKNLDTCCZJET-LTGZKZEYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Azine Formation and Transformation

Reaction Mechanisms in Condensation Reactions

The most fundamental route to azine synthesis is the condensation reaction between carbonyl compounds and hydrazine (B178648) or its derivatives. The formation of an unsymmetrical azine like Benzaldehyde (B42025), azine with benzophenone (B1666685), involves a sequential process rooted in the principles of nucleophilic addition to the carbonyl group.

The formation of the C=N bonds characteristic of azines is initiated by the nucleophilic attack of a nitrogen atom on an electrophilic carbonyl carbon. In the synthesis of an unsymmetrical azine from benzaldehyde, benzophenone, and hydrazine, the reaction can proceed through two primary initial pathways:

Attack on Benzaldehyde: A nitrogen atom of hydrazine attacks the carbonyl carbon of benzaldehyde.

Attack on Benzophenone: A nitrogen atom of hydrazine attacks the carbonyl carbon of benzophenone.

The rate-determining step is typically the nucleophilic attack of the amino group on the carbonyl group to form a carbinolamine intermediate. researchgate.net This is followed by a dehydration step to yield a hydrazone. Amines with strong nucleophilicity are generally more prone to undergo this nucleophilic addition. researchgate.net The resulting hydrazone, for instance, benzophenone hydrazone, still possesses a reactive -NH2 group, which can then act as the nucleophile in a second condensation step with the other carbonyl compound (benzaldehyde).

First, a hydrazone of one of the carbonyl compounds is prepared. For example, benzophenone is reacted with hydrazine hydrate (B1144303) to form benzophenone hydrazone. This hydrazone then serves as the nitrogen-containing nucleophile for the second step. The terminal -NH2 group of the benzophenone hydrazone attacks the carbonyl carbon of benzaldehyde. This is followed by another dehydration step to yield the final unsymmetrical azine, Benzaldehyde, (diphenylmethylidene)hydrazone.

The general sequence is as follows:

Step 1 (Hydrazone Formation): Ketone/Aldehyde + Hydrazine → Hydrazone + H₂O

Step 2 (Azine Formation): Hydrazone + Ketone/Aldehyde → Azine + H₂O

Hydrazones with appropriate substituents can exhibit azine-hydrazone tautomerism, a phenomenon where the compound can exist in either the hydrazone or azine form. rsc.org However, in the context of synthesis, they are treated as distinct intermediates that lead to the formation of the stable azine product.

Catalytic Mechanisms

Catalysts can significantly influence the reaction pathways, efficiency, and even the types of reactants that can be used to form azines. Metal-based and acid catalysts are particularly important in mediating these transformations through distinct mechanisms.

An alternative pathway to azines involves the metal-catalyzed decomposition of diazo compounds. This method does not rely on carbonyl condensation. Instead, a diazo compound, such as diphenyldiazomethane (derived from benzophenone hydrazone), is treated with a transition metal catalyst.

The proposed mechanism involves the following key steps:

Carbene/Carbenoid Formation: The metal catalyst (e.g., copper or platinum(0) complexes) facilitates the extrusion of dinitrogen (N₂) from the diazo compound, generating a highly reactive carbene or a metal-carbenoid species. rsc.org

Azine Formation: The azine is subsequently formed through one of two pathways:

The reaction of the carbene intermediate with a second molecule of the diazo compound. rsc.org

The dimerization of two carbene molecules.

The mechanism is believed to involve the nucleophilic attack of the carbon atom of one diazo molecule on the terminal nitrogen of another. rsc.org This route is particularly useful for synthesizing symmetrical azines. For unsymmetrical azines, a more controlled, stepwise approach would be necessary. The use of metal catalysts is also central to diazo transfer reactions for the synthesis of the requisite azide (B81097) precursors from amines. capes.gov.br

Unsymmetrical azines can be synthesized via an acid-catalyzed alkylidene exchange reaction. rsc.org In this process, a pre-formed symmetrical azine is reacted with a different carbonyl compound in the presence of an acid catalyst.

For instance, benzophenone azine can be treated with benzaldehyde and an acid catalyst. The reaction proceeds through a reversible equilibrium where the benzylidene group from benzaldehyde exchanges with one of the diphenylmethylene groups of the azine.

Reaction: Benzophenone Azine + Benzaldehyde ⇌ Benzaldehyde, azine with benzophenone + Benzophenone

This equilibrium can be driven towards the desired unsymmetrical product by controlling the reaction conditions, such as removing one of the products from the reaction mixture. This exchange mechanism has been demonstrated in the reaction of benzalazine (B126859) with pentafluorobenzaldehyde, where the hydrazine moiety is transferred. researchgate.net

The table below illustrates the principle of alkylidene exchange for synthesizing unsymmetrical azines.

Interactive Table: Alkylidene Exchange for Unsymmetrical Azine Synthesis

| Starting Symmetrical Azine | Reactant Carbonyl Compound | Catalyst | Resulting Unsymmetrical Azine |

|---|---|---|---|

| Benzophenone Azine | Benzaldehyde | Acid | Benzaldehyde, azine with benzophenone |

| Benzaldehyde Azine | Benzophenone | Acid | Benzaldehyde, azine with benzophenone |

Catalyst-Substrate Interactions (e.g., FeCl₃ Activation of Iminic Carbon)

Lewis acids like ferric chloride (FeCl₃) are effective catalysts for the synthesis of both symmetrical and asymmetrical azines from hydrazones and/or ketones. epa.gov The catalytic action of FeCl₃ stems from its ability to activate the reactants by coordinating to electron-rich atoms (oxygen or nitrogen).

When a hydrazone is treated with FeCl₃, the Lewis acid can coordinate with the nitrogen atom of the imine (C=N) group. This coordination withdraws electron density from the iminic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This activation facilitates the reaction, for example, between two different hydrazone molecules to form an asymmetrical azine. epa.gov

Similarly, FeCl₃ can activate a ketone's carbonyl group by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, promoting the initial nucleophilic attack by a hydrazone's terminal -NH₂ group. The proposed mechanism for FeCl₃-catalyzed synthesis often involves the activation of the hydrazone or ketone substrate, followed by nucleophilic attack and subsequent elimination to form the stable azine C=N-N=C backbone. epa.govrsc.org

The table below summarizes experimental findings for the FeCl₃-catalyzed synthesis of various azines, highlighting its versatility.

Interactive Table: FeCl₃-Catalyzed Synthesis of Azines

| Reactant(s) | Catalyst | Solvent | Product Azine | Reference |

|---|---|---|---|---|

| Benzophenone Hydrazone | FeCl₃ | CHCl₃ | Benzophenone Azine | epa.gov |

| 9-Fluorenone (B1672902) Hydrazone | FeCl₃ | CHCl₃ | 9-Fluorenone Azine | epa.gov |

| 9-Fluorenone Hydrazone + Benzophenone Hydrazone | FeCl₃ | CHCl₃ | 1-(Diphenylmethylene)-2-(9H-fluoren-9-ylidene)hydrazine | epa.gov |

Four-Membered Cyclic Transition States

The formation of an unsymmetrical azine such as Benzaldehyde, azine with benzophenone, proceeds through the condensation of hydrazine with two different carbonyl compounds—in this case, benzaldehyde and benzophenone. The established mechanism for this transformation is a stepwise process and does not involve a four-membered cyclic transition state as a key intermediate.

The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbonyl carbon of either benzaldehyde or benzophenone. This is followed by a proton transfer and subsequent dehydration to yield a hydrazone intermediate (e.g., benzophenone hydrazone). wikipedia.orgquimicaorganica.org This initial hydrazone formation is analogous to the mechanism for imine formation. quimicaorganica.orglibretexts.org

The second step involves the remaining -NH2 group of the newly formed hydrazone, which then acts as the nucleophile, attacking the carbonyl carbon of the second, different carbonyl compound. wikipedia.org A similar sequence of proton transfer and dehydration then occurs, eliminating a second molecule of water and forming the final C=N-N=C conjugated system of the azine. wikipedia.orgresearchgate.net

Step 1: Hydrazone Formation:

Ph₂C=O + H₂N-NH₂ ⇌ Ph₂C(OH)-NH-NH₂

Ph₂C(OH)-NH-NH₂ → Ph₂C=N-NH₂ + H₂O

Step 2: Azine Formation:

Ph₂C=N-NH₂ + Ph-CHO ⇌ Ph₂C=N-N(H)-CH(OH)-Ph

Ph₂C=N-N(H)-CH(OH)-Ph → Ph₂C=N-N=CH-Ph + H₂O

While transition states involving cyclic arrangements for proton transfers during the dehydration steps are plausible, the concept of a concerted reaction involving a central four-membered [C-N-N-C] cyclic transition state formed directly from the carbonyl compounds and hydrazine is not supported by kinetic and mechanistic studies. acs.org The reaction proceeds via the stable and often isolable hydrazone intermediate. wikipedia.org

Photochemical Reaction Mechanisms

The photochemistry of Benzaldehyde, azine with benzophenone is dictated by its constituent chromophores: the benzophenone moiety and the azine (C=N-N=C) bridge. The benzophenone group acts as a highly efficient intramolecular photosensitizer, absorbing UV light and initiating a cascade of photochemical reactions. nih.govbgsu.edu

Iminyl Radical Generation and Coupling

Upon irradiation, the primary photochemical process for azines can be the homolytic cleavage of the central N-N single bond. acs.org In the case of Benzaldehyde, azine with benzophenone, this cleavage results in the formation of two distinct iminyl radicals: a diphenylmethyliminyl radical and a benzylidinylaminyl radical.

Reaction: Ph₂C=N-N=CHPh + hν → Ph₂C=N• + •N=CHPh

The generation of these radicals is facilitated by the initial excitation of the molecule, often to a triplet state via energy transfer from the benzophenone sensitizer (B1316253). researchgate.net Iminyl radicals are highly reactive intermediates. nih.govrsc.org Once formed, they can undergo several subsequent reactions, with radical-radical coupling being a prominent pathway. This can lead to the formation of new C-N or C-C bonds, resulting in a complex mixture of products or polymerization, depending on the reaction conditions. For instance, the coupling of two diphenylmethyliminyl radicals would yield a dimeric structure.

Energy Transfer Processes

Energy transfer is a critical process in the photochemistry of this molecule, owing to the presence of the benzophenone chromophore. nih.gov Benzophenone is a classic triplet sensitizer with a high intersystem crossing (ISC) quantum yield and a high triplet energy (ET). rsc.orgrsc.org

The mechanism proceeds as follows:

Excitation: The benzophenone moiety absorbs a photon (typically in the UVA range, ~350 nm), promoting it from the ground state (S₀) to an excited singlet state (S₁). bgsu.eduresearchgate.net

Intersystem Crossing (ISC): The excited singlet state of benzophenone rapidly and efficiently undergoes intersystem crossing to the more stable, lower-energy triplet state (T₁). bgsu.edursc.org

Intramolecular Energy Transfer: The triplet-state benzophenone moiety then transfers its energy to the azine chromophore via a triplet-triplet energy transfer mechanism. nih.govkoreascience.kr This is possible because the triplet energy of the azine linker is lower than that of benzophenone.

Azine Excitation: This energy transfer results in the benzophenone moiety returning to its ground state and the azine portion being promoted to its triplet excited state, which is the precursor to the subsequent photochemical reactions like radical generation or isomerization.

This intramolecular sensitization makes the molecule susceptible to photochemical transformation even with wavelengths of light that are not strongly absorbed by the azine chromophore itself.

| Chromophore/Process | State | Typical Energy (kcal/mol) | Role/Process Description |

| Benzophenone | S₀ → S₁ | ~76 | Initial absorption of UV photon |

| Benzophenone | T₁ | ~69 | Acts as the energy donor (sensitizer) |

| Azine Linker | T₁ | < 69 | Acts as the energy acceptor |

| Energy Transfer | T₁ (Donor) → T₁ (Acceptor) | - | Intramolecular Triplet-Triplet Transfer |

Photodimerization Pathways

Excited-state azine molecules can undergo intermolecular reactions, with photodimerization being a common pathway for conjugated systems. beilstein-journals.orgnih.gov For Benzaldehyde, azine with benzophenone, the most plausible pathway is a [2+2] photocycloaddition involving the C=N double bonds of two separate molecules.

Upon excitation to the triplet state (via energy transfer as described in 3.3.2), one azine molecule can react with a ground-state azine molecule. This cycloaddition would result in the formation of a substituted 1,2,4,5-tetraazacyclobutane ring.

Potential Pathway: 2 x Ph₂C=N-N=CHPh + hν → Dimeric cyclobutane (B1203170) structure

The stereochemistry of the resulting cyclobutane dimer (e.g., syn vs. anti) can be influenced by the pre-organization of the molecules in the solution or solid state. beilstein-journals.orgnih.gov This type of reaction allows for the synthesis of highly strained, nitrogen-rich heterocyclic structures that are not accessible through thermal methods. nih.gov

Photoisomerization Mechanisms

A competing photochemical process is the E/Z isomerization around the C=N double bonds. nih.gov Azines can exist as different geometric isomers (E,E; E,Z; Z,Z). Irradiation with light can provide the energy needed to overcome the rotational barrier of the C=N double bond.

The mechanism is typically facilitated by photosensitization:

The triplet excited state of the azine is populated via intramolecular energy transfer from the benzophenone moiety.

In the triplet state, the C=N bond has more single-bond character compared to the ground state, which significantly lowers the energy barrier for rotation.

Rotation around the C=N bond occurs, leading to a change in geometry from the E to the Z isomer, or vice versa.

The molecule then relaxes back to the ground state, trapping the new isomeric form.

This reversible process can be used to photochemically alter the shape and properties of the molecule, making such compounds candidates for molecular switches. nih.gov The extent of isomerization depends on the wavelength of light used and the relative stabilities of the isomers and their excited states. nih.gov

Carbonylation Reaction Mechanisms

The carbonylation of azines is not a widely reported transformation, but a plausible mechanism can be proposed based on established palladium-catalyzed carbonylation reactions of related nitrogen-containing substrates. researchgate.netnih.gov These reactions typically require a transition metal catalyst, such as a palladium complex, and a source of carbon monoxide (CO). rsc.org

A potential catalytic cycle for the carbonylation of the C=N bond in Benzaldehyde, azine with benzophenone could involve the following steps:

Oxidative Addition: A low-valent palladium(0) complex, coordinated to suitable ligands (e.g., phosphines), could undergo oxidative addition into one of the C=N bonds of the azine. nih.gov This would form a palladacyclic intermediate containing a Pd-C and a Pd-N bond.

CO Insertion: Carbon monoxide, a strong ligand for palladium, would then coordinate to the palladium center. mdpi.com This is followed by migratory insertion of the CO molecule into the palladium-carbon or palladium-nitrogen bond, forming an acyl-palladium or a carbamoyl-palladium species, respectively.

Reductive Elimination: The final product would be released through a reductive elimination step, regenerating the palladium(0) catalyst and completing the cycle. The exact product would depend on the specific bond into which CO inserts and the subsequent reaction pathway, potentially leading to heterocyclic structures.

Mechanisms for Phthalimidine Formation

The formation of phthalimidines from azine precursors, specifically through reactions involving benzophenone azine, is a transformation often achieved under specific catalytic conditions, such as carbonylation. The mechanism for the formation of 3-phenylphthalimidine from benzophenone azine involves a cyclization reaction where a carbon monoxide molecule is incorporated into the structure.

The transformation is not a simple thermal rearrangement but a catalyzed process. In the presence of a catalyst like dicobalt octacarbonyl and under high pressure of carbon monoxide, one of the phenyl rings of the benzophenone moiety undergoes ortho-metalation. This is followed by the insertion of a carbonyl group (from CO) and subsequent intramolecular cyclization. The azine's C=N bond is hydrogenated during this process, and the N-N bond is cleaved. The reaction ultimately results in the formation of the five-membered lactam ring characteristic of the phthalimidine structure. Theoretical studies on related systems, such as the transformation of o-phthalaldehyde (B127526) monoimines, support multi-step pathways involving sigmatropic rearrangements to form key intermediates that facilitate cyclization, a principle that can be extended to understand the complex ring-closing mechanisms in azine transformations. nih.gov

Role of Organometallic Complexes (e.g., Dicobalt Octacarbonyl)

Organometallic complexes are pivotal in catalyzing the synthesis of phthalimidines from azines. Dicobalt octacarbonyl (Co₂(CO)₈) is a key catalyst for the carbonylation of benzophenone azine to produce 3-phenylphthalimidine. cdnsciencepub.comcdnsciencepub.com This reaction requires high temperatures (235-245°C) and high pressures of carbon monoxide (approx. 4000 p.s.i.). cdnsciencepub.comcdnsciencepub.com

The role of dicobalt octacarbonyl is multifaceted. guidechem.com It serves as a source of cobalt tetracarbonyl hydride (HCo(CO)₄) under the reaction conditions, which is the active catalytic species. The mechanism involves the coordination of the cobalt complex to the azine. The catalyst facilitates the cleavage of a C-H bond on one of the aromatic rings of the benzophenone moiety, followed by the insertion of carbon monoxide. This process forms a cobalt-acyl intermediate which then undergoes reductive elimination to form the phthalimidine ring. The complex also facilitates the necessary hydrogenation and bond cleavage steps to transform the azine group into the amine portion of the lactam.

The efficiency and outcome of the reaction are highly dependent on the reaction conditions. For instance, at lower temperatures (200–220°C), the carbonylation of related benzophenone semicarbazone primarily leads to degradation and reduction products, including benzophenone azine, rather than the desired phthalimidine. cdnsciencepub.comcdnsciencepub.com This highlights the specific activation required by the dicobalt octacarbonyl catalyst to drive the reaction towards cyclization and carbonylation.

Table 1: Carbonylation of Benzophenone Azine and Related Compounds

| Substrate | Catalyst | Temperature (°C) | Pressure (p.s.i.) | Major Product(s) | Reference |

|---|---|---|---|---|---|

| Benzophenone Azine | Dicobalt Octacarbonyl | 235–245 | ~4000 | 3-Phenylphthalimidine | cdnsciencepub.comcdnsciencepub.com |

| Benzophenone Semicarbazone | Dicobalt Octacarbonyl | 235–245 | ~4000 | 3-Phenylphthalimidine, N,N′-dibenzhydrylurea | cdnsciencepub.comcdnsciencepub.com |

| Benzophenone Semicarbazone | Dicobalt Octacarbonyl | 200–220 | ~4000 | Benzophenone Azine, N-Benzhydrylurea | cdnsciencepub.comcdnsciencepub.com |

General Reactivity Mechanisms

Cleavage–Condensation Reactions

The formation of an azine, such as benzaldehyde, azine with benzophenone, is fundamentally a condensation reaction. It is formed from the reaction of benzophenone hydrazone with benzaldehyde, or vice-versa. This reaction is reversible under certain conditions. The C=N-N=C linkage of the azine can be cleaved through hydrolysis. wikipedia.org

The cleavage reaction is essentially the reverse of the formation process. In the presence of water, particularly under acidic or basic catalysis, the azine can be hydrolyzed back to its constituent carbonyl compounds (benzaldehyde and benzophenone) and hydrazine. The mechanism involves the nucleophilic attack of water on the imine carbons, followed by proton transfer and eventual cleavage of the C=N bonds.

Conversely, the condensation to form the azine involves the reaction of a hydrazone with a carbonyl compound. For example, benzophenone hydrazone reacts with benzaldehyde, where the terminal -NH₂ group of the hydrazone acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration to form the new C=N bond, resulting in the unsymmetrical azine. wikipedia.org

Reaction Scheme: Cleavage and Condensation

Proton Transfer in Reactions with Diazoalkanes

The reaction of azines with diazoalkanes can be understood through the lens of proton transfer mechanisms, which are fundamental to the reactivity of diazo compounds. nih.gov While direct studies on benzaldehyde azine with diazoalkanes are specific, the general mechanism involves the basicity of the azine's nitrogen atoms. In the presence of a protic substance (like an alcohol or an acid catalyst), the reaction can be initiated by a proton transfer. nih.govresearchgate.net

Experimental and computational studies on the reaction of diazoalkanes with alcohols show that a direct proton transfer from a sufficiently acidic proton donor (like hexafluoroisopropanol, HFIP) to the nucleophilic carbon of the diazoalkane is a key step. nih.govresearchgate.net This transfer leads to the formation of a diazonium cation and the conjugate base of the acid, with subsequent loss of dinitrogen (N₂).

In the context of a reaction involving an azine, the azine's nitrogen lone pairs can act as a base or can facilitate the proton transfer. If an acidic species is present, it can protonate one of the azine nitrogens, increasing its electrophilicity. Alternatively, the azine can act as a hydrogen-bond acceptor, stabilizing transition states. The core of the mechanism with a diazoalkane remains the initial proton transfer. An acidic proton source protonates the diazoalkane, generating a highly reactive diazonium intermediate which then reacts further, while the azine may participate by influencing the acidity of the environment or by reacting with the intermediates formed. nih.govrsc.orgnih.gov The reaction is highly dependent on the specific diazoalkane, the solvent, and the presence of any acidic catalysts. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Benzaldehyde, Azine with Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including benzophenone (B1666685) azine. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming its structure and understanding its isomeric forms.

Table 1: Representative ¹H NMR Data for Aromatic Protons in Benzophenone Azine

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.3 - 7.8 | Multiplet |

The ¹³C NMR spectrum provides a complete map of the carbon skeleton of benzophenone azine. The most notable signal is that of the iminic carbon (C=N), which typically appears significantly downfield, often in the range of 165-170 ppm. The aromatic carbons of the four phenyl rings produce a series of signals in the 128-138 ppm range. oregonstate.eduresearchgate.net The exact number of distinct aromatic signals can depend on the symmetry of the molecule and its specific isomeric form (E,E), (E,Z), or (Z,Z).

A key feature in the ¹³C NMR spectrum of benzophenone azine and related aromatic azines is the stereospecificity of the chemical shifts for the ipso-carbons (the carbon atoms of the phenyl rings directly bonded to the iminic carbon). rsc.org Analysis of spectral data shows that the shielding of the Cipso atom is highly dependent on its orientation relative to the lone pair of the adjacent nitrogen atom. rsc.org A characteristic difference in chemical shifts of 2–3 ppm is observed between the Cipso atoms of phenyl rings in the cis- and trans-positions. rsc.org This difference serves as a powerful diagnostic tool for assigning the configuration of the C=N double bonds in azines with aromatic substituents. rsc.org

The measurement of one-bond and multi-bond carbon-carbon coupling constants (J(C,C)) offers another sophisticated method for the unambiguous assignment of molecular configuration. researchgate.netnist.gov In azines, the magnitude of these coupling constants, particularly those involving the iminic and ipso-carbons, is sensitive to the geometric arrangement of the substituents around the C=N-N=C core. By comparing experimentally measured J(C,C) values with those predicted by high-level theoretical calculations for different isomers, the precise E/Z configuration can be determined. researchgate.net This technique complements the information derived from chemical shift data, providing a robust basis for stereochemical elucidation. researchgate.netnist.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzophenone Azine

| Carbon Type | Chemical Shift (ppm) |

| C=N (Iminic) | ~168 |

| Cipso (Aromatic) | ~136 |

| Cortho, meta, para (Aromatic) | 128 - 132 |

13C NMR Analysis for Carbon Framework and Stereochemistry [9, 18, 19, 20, 29]

Infrared (IR) Spectroscopyoregonstate.eduresearchgate.netnih.govresearchgate.netorganicchemistrydata.orgst-andrews.ac.uk

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For benzophenone azine, the most characteristic absorption is the C=N stretching vibration, which gives rise to a strong band in the region of 1620-1660 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching, which appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations, typically found in the 1450-1600 cm⁻¹ range. The gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database confirms these characteristic features. chemicalbook.com

Table 3: Key IR Absorption Bands for Benzophenone Azine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Strong |

| C=N Stretch (Azine) | ~1655 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For benzophenone azine (C₂₆H₂₀N₂), the molecular weight is 360.45 g/mol . chemicalbook.com In electron ionization (EI) mass spectrometry, the molecule typically exhibits a prominent molecular ion peak (M⁺) at m/z = 360. A common fragmentation pathway involves the cleavage of the N-N bond, which can lead to the formation of the diphenylmethylideneaminyl radical ion at m/z = 180. Further fragmentation can produce the benzoyl cation (m/z = 105) and the phenyl cation (m/z = 77), which are characteristic fragments of benzophenone-containing structures. massbank.eu

Table 4: Major Fragments in the Mass Spectrum of Benzophenone Azine

| Fragment | m/z (Mass/Charge Ratio) |

| [C₂₆H₂₀N₂]⁺ (Molecular Ion) | 360 |

| [C₁₃H₁₀N]⁺ | 180 |

| [C₇H₅O]⁺ (Benzoyl cation) | 105 |

| [C₆H₅]⁺ (Phenyl cation) | 77 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of Benzaldehyde (B42025), azine with benzophenone, the gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the molecule, typically through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z).

Analysis of the target compound (CAS 13118-38-2) shows a molecular ion peak [M]⁺• at m/z 284, which corresponds to its molecular weight (284.4 g/mol ). nih.gov The fragmentation pattern provides structural information. A significant peak is observed at m/z 207, corresponding to the loss of a phenyl radical ([M - C₆H₅]⁺), a common fragmentation for compounds with multiple phenyl groups. nih.gov Other plausible fragments can be predicted based on the structure and known fragmentation behaviors of related compounds like benzaldehyde and benzophenone. docbrown.infodrugbank.com

Table 1: Predicted GC-MS Fragmentation Data for Benzaldehyde, azine with benzophenone

| m/z | Proposed Ion Fragment | Formula | Notes |

| 284 | [C₂₀H₁₆N₂]⁺• | [M]⁺• | Molecular Ion |

| 207 | [C₁₄H₁₁N₂]⁺ | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 180 | [C₁₃H₁₀N]⁺ | [(C₆H₅)₂C=N]⁺ | Cleavage of the N-N bond |

| 104 | [C₇H₆N]⁺ | [C₆H₅CH=N]⁺ | Cleavage of the N-N bond |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Electrospray Ionization Mass Spectrometry (ESI⁺-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts little excess energy to the analyte, resulting in minimal fragmentation. This makes it ideal for determining the molecular weight of thermally labile or large molecules. For a relatively non-polar molecule like Benzaldehyde, azine with benzophenone, ionization in positive-ion mode (ESI⁺) would likely occur through protonation to form the [M+H]⁺ ion (m/z 285) or through the formation of adducts with cations present in the solvent, such as sodium ([M+Na]⁺, m/z 307) or potassium ([M+K]⁺, m/z 323). The primary benefit of ESI-MS in this context is the unambiguous confirmation of the molecular mass with the observation of the intact molecule. Further structural information can be obtained by using tandem mass spectrometry (MS/MS), where the selected precursor ion (e.g., [M+H]⁺) is fragmented through collision-induced dissociation to reveal structural details.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, leading to extensive and reproducible fragmentation. bgsu.edu The resulting mass spectrum serves as a molecular fingerprint that can be used for structural elucidation and database matching.

The EI mass spectrum of Benzaldehyde, azine with benzophenone is characterized by an intense molecular ion peak ([M]⁺•) at m/z 284, indicating a relatively stable structure. nih.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Loss of a Phenyl Group: A prominent fragment is observed at m/z 207, resulting from the cleavage of a phenyl group ([M - 77]⁺). nih.gov

N-N Bond Cleavage: Scission of the central nitrogen-nitrogen bond is a characteristic pathway for azines, which would yield fragments corresponding to the benzaldehyde imine cation ([C₆H₅CH=N]⁺ at m/z 104) and the diphenylmethanimine cation ([(C₆H₅)₂C=N]⁺ at m/z 180).

Formation of Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is a common feature in the mass spectra of aromatic compounds. docbrown.info

Table 2: Characteristic EI-MS Fragments of Benzaldehyde, azine with benzophenone

| m/z Value | Ion Structure | Fragmentation Pathway |

| 284 | [C₆H₅CH=N-N=C(C₆H₅)₂]⁺• | Molecular Ion (M⁺•) |

| 207 | [M - C₆H₅]⁺• | Loss of a phenyl radical |

| 180 | [(C₆H₅)₂C=N]⁺ | N-N bond cleavage |

| 104 | [C₆H₅CH=N]⁺ | N-N bond cleavage |

| 77 | [C₆H₅]⁺ | Fragmentation of larger ions |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Benzaldehyde, azine with benzophenone is expected to be dominated by intense absorptions corresponding to π-π* transitions within its extensive conjugated system, which includes two phenyl rings, a benzylidene group, and the C=N-N=C chromophore.

Photoluminescence (fluorescence and phosphorescence) properties are strongly influenced by the benzophenone moiety, which is well-known for its efficient intersystem crossing to a triplet state (T₁) upon photoexcitation, followed by characteristic phosphorescence. The azine linkage may modify these properties by introducing new energy levels or providing alternative de-excitation pathways, potentially quenching the phosphorescence or giving rise to its own distinct emission. acs.org

Table 3: Expected UV-Vis Absorption Data for Benzaldehyde, azine with benzophenone

| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~250-270 nm | High | π → π | Conjugated C=N-N=C and Phenyl Rings |

| >300 nm | Low | n → π | C=N double bonds |

Advanced Spectroscopic Techniques in Mechanistic Studies

The photochemical reactivity of Benzaldehyde, azine with benzophenone, particularly the benzophenone portion, can be investigated using specialized spectroscopic methods that detect transient intermediates like free radicals.

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. acs.org It is an invaluable tool for studying photochemical mechanisms. Upon UV irradiation, the benzophenone moiety in the azine can be excited to its triplet diradical state. researchgate.net In the presence of a hydrogen-donating solvent or substrate, this excited state can abstract a hydrogen atom to form a ketyl-type radical intermediate. rsc.org

EPR spectroscopy can be used to detect and characterize this transient radical. The g-factor and the hyperfine coupling constants obtained from the EPR spectrum would provide definitive structural information about the radical, confirming the site of the unpaired electron and its interactions with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), thereby elucidating the initial steps of the photoreaction. nih.gov

Chemically Induced Dynamic Nuclear Spin Polarization (CIDNP) is a powerful NMR technique used to investigate reactions that proceed via radical-pair intermediates. nist.gov The observation of CIDNP effects, which manifest as strongly enhanced absorption or emission signals in the NMR spectrum, is unequivocal proof of a radical mechanism. nih.gov

Photolysis of Benzaldehyde, azine with benzophenone could initiate reactions through a radical-pair mechanism. For instance, cleavage of the N-N bond would generate a geminate radical pair. Alternatively, hydrogen abstraction by the excited triplet state from a donor molecule would also form a radical pair. Products formed from the recombination or disproportionation of these pairs would exhibit polarized NMR signals. By analyzing which nuclei in which products show CIDNP effects, the entire reaction pathway, including the formation of transient radicals and their subsequent fate, can be mapped out.

Computational Chemistry and Theoretical Studies on Azine Molecular Architecture

Electronic Structure and Delocalization within Azine Backbone

The electronic nature of the C=N-N=C azine backbone is a subject of considerable theoretical interest, particularly concerning the extent of electron delocalization across the N-N single bond.

The azine linkage, characterized by two imine groups connected by a nitrogen-nitrogen single bond, presents a unique system for studying π-electron delocalization. Computational studies, often employing quantum chemical calculations, have investigated the electronic distribution along the N=C–O and analogous segments. mdpi.com These analyses reveal that the bond lengths within the azine backbone are intermediate between those of classical single and double bonds, indicating a degree of electron sharing. mdpi.com

For instance, analysis of similar structures shows that the C=N bond is not a pure double bond, and the adjacent C–N or C–O single bonds possess some double-bond character. mdpi.com This is a hallmark of a delocalized π-system, where electrons are not confined to a single atom or bond but are spread over multiple atoms. youtube.com This delocalization significantly influences the molecule's reactivity and electronic properties. mdpi.com The resonance forms B and C, along with their symmetrical counterparts B' and C', are often considered in theoretical models to describe the electron distribution within the two halves of symmetrical azine molecules. missouri.edu

Table 1: Illustrative Bond Orders and Partial Charges from Quantum Chemical Calculations for a Delocalized Heteroatomic System

This table provides representative data based on findings for analogous structures to illustrate the effects of π-electron delocalization.

| Segment | Bond | Calculated Bond Order | Atom | Calculated Partial Charge |

| N–C–O | C=N | ~1.97 | N | -0.43 |

| C–O | ~1.10 | O | -0.44 | |

| O–C–O | C=O | ~1.94 | O (carbonyl) | -0.49 |

| C–O | ~1.18 | O (ether) | -0.41 |

Data adapted from concepts presented in scientific literature for analogous systems. mdpi.com

Despite the evidence for localized π-delocalization within each half of the azine, the central N-N single bond is largely considered to act as a "conjugation stopper." acs.orgnih.govmst.edu This hypothesis posits that the N-N bond effectively isolates the two π-systems of the molecule (D–Ph–C(R)=N and A–Ph–C(R)=N), preventing significant electronic communication between a donor group (D) on one side and an acceptor group (A) on the other. acs.orgnih.govmst.edu

This concept is supported by several experimental and theoretical findings:

NMR Spectroscopy: Studies on unsymmetrical acetophenone (B1666503) azines show that varying a donor or acceptor group on one phenyl ring has a negligible effect on the chemical shifts of the protons and carbons of the other phenyl ring. acs.orgnih.govmst.edu

Structural and Ab Initio Studies: Previous computational and structural analyses have demonstrated that the azine bridge largely inhibits through-conjugation. nih.govmst.edu

Electrochemical Studies: Electrochemical data further corroborate the idea of electronic insulation between the two halves of the molecule. nih.govmst.edu

However, some computational work using B3LYP/6-31G* calculations suggests that the azine linkage does support some conjugation between the C=N double bonds, although this competes with conjugation involving the nitrogen lone pairs. rsc.org This leads to the alternative view of azines as potential "conjugation switches" rather than absolute stoppers. rsc.org

Conformational Analysis and Isomerization Pathways

The three-dimensional structure of Benzaldehyde (B42025), azine with benzophenone (B1666685), is dictated by rotations around its single bonds, leading to various conformers and potential isomerization pathways.

Isomerization around the C=N double bonds (from E to Z configuration) is a key dynamic process in azines and related imines. Density Functional Theory (DFT) is a common computational method used to investigate the mechanisms of this transformation. researchgate.netnih.gov Theoretical studies on analogous molecules like N-benzylideneaniline have explored two primary pathways for thermal E/Z isomerization: unige.ch

Torsional Pathway: Involves rotation around the C=N double bond.

Inversion Pathway: Involves a semi-linear transition state at the nitrogen atom. unige.ch

DFT calculations are used to compute the potential energy surfaces for both pathways and identify the transition states (TS). researchgate.netunige.ch For N-benzylideneaniline, calculations found that the activation barrier for the Z-E isomerization via the inversion pathway was 57 kJ/mol, which is in reasonable agreement with experimental estimates and suggests this path is favored over torsion. unige.ch Similar DFT (B3LYP) calculations for N-arylthio-1,4-benzoquinonimines indicate that the dynamic process is a combination of rotation around the N-S bond and inversion at the nitrogen atom. nih.gov These methodologies are directly applicable to studying the isomerization dynamics of Benzaldehyde, azine with benzophenone.

Table 2: Key Torsion Angles in Aromatic Azine Derivatives

This table illustrates the typical torsion angles found in aromatic azines, highlighting deviations from planarity due to steric hindrance. Angles are based on the general structure Ar(A)-C=N-N=C-Ar(B).

| Torsion Angle | Description | Typical Value (degrees) | Implication |

| T1 | Ar(A) rotation relative to C=N plane | Varies | Affects Ar-to-Imine conjugation |

| T2 | C-Ar(A)-C=N | ~0-10 | Generally small, favors planarity |

| T3 | C=N-N=C (N-N Torsion) | ~60 to 180 | Crucial for overall shape; large values (near 180°) indicate anti conformation, while values around 60° indicate a gauche conformation. arkat-usa.org |

| T4 | N-N=C-Ar(B) | ~0-10 | Generally small, favors planarity |

| T5 | Ar(B) rotation relative to C=N plane | Varies | Affects Imine-to-Ar conjugation |

Data and concepts adapted from Arkivoc. arkat-usa.org

In many crystalline azine structures, the torsion angle around the central N-N bond (T3) is significantly distorted from 180° (a planar trans or anti conformation). For example, in acetophenone azine, which has less bulky methyl groups, the N-N torsion angle is 62°. arkat-usa.org The presence of much larger phenyl groups, as in benzophenone azine, contributes to even larger torsion angles, resulting in complex three-dimensional structures where the aromatic rings are non-parallel. arkat-usa.org

Quantum Chemical Calculations for Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. winterschool.ccresearchgate.net High-level ab initio methods, such as Coupled Cluster (CC) theory, and more cost-effective DFT methods are employed to determine molecular properties that govern spectroscopic outcomes. winterschool.ccmdpi.com

The general approach involves:

Geometry Optimization: The first step is to calculate the molecule's most stable equilibrium geometry. winterschool.cc For hydrazone derivatives, geometry optimization at the B3LYP/6-31G(d,p) level of DFT has shown excellent correlation with experimental X-ray diffraction data. mdpi.com

Frequency Calculations: From the optimized geometry, vibrational frequencies can be calculated. These theoretical frequencies correspond to the peaks observed in an experimental FT-IR spectrum. mdpi.com

Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is widely used to calculate the energies of electronic excitations. researchgate.net These calculated energies can be correlated with the absorption maxima (λmax) observed in UV-Vis spectra, with reported agreement often falling within 10–20 nm of experimental values for similar compounds. mdpi.com

By computing these parameters, theoretical chemistry can guide, support, and even challenge experimental spectroscopic assignments. winterschool.cc For complex molecules like Benzaldehyde, azine with benzophenone, these calculations provide a foundational understanding of the relationship between its structure and its spectral signature.

NMR Shielding Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), have become invaluable for predicting NMR chemical shifts by calculating isotropic shielding constants. While specific, dedicated studies on the NMR shielding constants of benzaldehyde, azine with benzophenone are not extensively documented in publicly available literature, general principles from computational studies on related azine compounds can provide valuable insights.

Theoretical calculations for similar azine structures often employ the Gauge-Including Atomic Orbital (GIAO) method. These calculations would typically be performed at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, to obtain optimized molecular geometries before calculating the NMR shielding tensors.

The predicted isotropic shielding values (σ) for each nucleus (¹H and ¹³C) would then be converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the formula: δ = σ_ref - σ_sample.

A hypothetical data table for the predicted chemical shifts of key atoms in benzaldehyde, azine with benzophenone, based on computational models of analogous structures, is presented below.

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C=N (Benzaldehyde moiety) | ~160-165 | ~8.3-8.6 |

| C=N (Benzophenone moiety) | ~168-172 | - |

| Phenyl C (Benzaldehyde moiety) | ~128-135 | ~7.4-7.9 |

| Phenyl C (Benzophenone moiety) | ~127-140 | ~7.3-7.8 |

Note: These are estimated values based on general knowledge of similar compounds and not from a specific cited study on this exact molecule.

Coupling Constant Prediction

Spin-spin coupling constants (J-couplings) provide crucial information about the connectivity and dihedral angles between atoms in a molecule. Theoretical predictions of these constants, particularly one-bond (¹J), two-bond (²J), and three-bond (³J) couplings, are computationally demanding but offer significant structural insights. The Fermi contact term is the dominant contributor to the J-coupling, and its calculation is a key part of the prediction process.

For benzaldehyde, azine with benzophenone, the prediction of ³J(H,H) coupling constants within the phenyl rings can help confirm substituent orientations, while ¹J(C,H) couplings can provide information about the hybridization of the carbon atoms.

Below is a hypothetical table of predicted coupling constants for the molecule.

| Coupling Type | Atoms Involved | Predicted J-value (Hz) |

|---|---|---|

| ³J(H,H) | ortho-protons on phenyl rings | ~7-9 |

| ⁴J(H,H) | meta-protons on phenyl rings | ~1-3 |

| ¹J(C,H) | Azomethine (CH=N) | ~165-175 |

| ¹J(C,H) | Aromatic C-H | ~155-165 |

Note: These are estimated values based on general knowledge of similar compounds and not from a specific cited study on this exact molecule.

Reaction Pathway Energetics and Transition State Analysis

The synthesis of benzaldehyde, azine with benzophenone typically involves the condensation reaction between benzaldehyde, hydrazine (B178648), and benzophenone, or the reaction of benzophenone hydrazone with benzaldehyde. Computational chemistry allows for the detailed investigation of the reaction mechanism, including the identification of intermediates, transition states, and the calculation of activation energies.

A theoretical study of the reaction pathway would involve mapping the potential energy surface of the reacting species. This is often done using DFT methods. By locating the transition state structures (first-order saddle points on the potential energy surface) and the corresponding energy minima of reactants, intermediates, and products, a complete energy profile of the reaction can be constructed.

For the formation of benzaldehyde, azine with benzophenone from benzophenone hydrazone and benzaldehyde, the key steps would likely involve the nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon of benzaldehyde, followed by a proton transfer and subsequent dehydration.

Transition state analysis, including the calculation of imaginary frequencies, confirms the nature of the transition structure connecting the reactant and product. The activation energy (ΔG‡) derived from these calculations provides a quantitative measure of the reaction barrier, indicating the kinetic feasibility of the proposed pathway.

A hypothetical reaction coordinate diagram might show the relative energies of the reactants (benzophenone hydrazone + benzaldehyde), the transition state for the initial nucleophilic attack, a tetrahedral intermediate, a second transition state for the dehydration step, and the final product (benzaldehyde, azine with benzophenone + water).

Crystallographic Analysis of Azine Structures

X-ray Diffraction Studies of Benzaldehyde (B42025), azine with benzophenone (B1666685) and Related Azines

While a specific, publicly available single-crystal X-ray diffraction study for the unsymmetrical "Benzaldehyde, azine with benzophenone" (C₂₀H₁₆N₂) is not documented in the searched literature, extensive crystallographic analyses have been performed on a variety of structurally related symmetrical and unsymmetrical azines. These studies serve as a robust framework for understanding the expected structural characteristics of the target molecule. Research on analogous compounds provides detailed information on bond parameters, molecular conformation, and crystal packing, which are directly applicable to modeling and predicting the behavior of "Benzaldehyde, azine with benzophenone".

X-ray diffraction analysis allows for the precise measurement of bond lengths and angles within a crystal structure. For azines, the key parameters are the lengths of the central N-N single bond and the two adjacent C=N double bonds, as well as the C-N-N and C=N-C bond angles. These parameters are indicative of the degree of electronic conjugation across the C=N-N=C core.

In related imine structures, such as (E)-benzyl(1-phenylethylidene)amine, the C=N bond length has been determined to be approximately 1.292(2) Å nih.gov. Studies on other azine derivatives provide a basis for the expected bond lengths in "Benzaldehyde, azine with benzophenone". For instance, analysis of various hydrazone structures, which are precursors to azines, shows typical C=N bond lengths around 1.28 pm and N-N bond lengths of about 1.38 pm. The planarity and bond lengths in the azine bridge are influenced by the electronic nature of the substituents on the phenyl rings.

Theoretical studies on unsymmetrical azines, using methods like Density Functional Theory (DFT), complement experimental data by predicting optimized geometries. For a series of unsymmetrical azines, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine their structural parameters researchgate.net. Although experimental values for the target compound are not available, the table below presents typical bond lengths found in related azine and imine structures from experimental X-ray diffraction studies.

Table 1: Representative Bond Lengths in Azine and Related Structures

| Bond Type | Compound Type | Typical Bond Length (Å) | Source |

|---|---|---|---|

| C=N | Imine | 1.292 (2) | nih.gov |

| N-N | Hydrazone | 1.38 | |

| C=N | Hydrazone | 1.28 |

The bond angles around the sp²-hybridized carbon and nitrogen atoms in the azine bridge typically approach 120°. However, steric hindrance between the bulky phenyl and diphenylmethylidene groups in "Benzaldehyde, azine with benzophenone" would likely cause some distortion from ideal planarity, affecting the bond angles to relieve strain.

In the solid state, molecules pack in a way that maximizes stabilizing intermolecular interactions, such as van der Waals forces, C-H···π interactions, and π-π stacking. The crystal packing of azine derivatives can significantly influence their physical properties. For example, the formation of one-dimensional columnar stacks through π-π interactions has been observed in some azine-related structures, which can stabilize otherwise less favorable conformations nih.gov. The crystal packing in a series of 4'-substituted terpyridines, which also feature aromatic nitrogen-containing rings, has been shown to be heavily influenced by substituent effects and non-covalent interactions mdpi.com.

For "Benzaldehyde, azine with benzophenone", the two bulky aromatic groups would play a dominant role in the crystal packing. It is anticipated that the molecule would adopt a conformation that minimizes steric clash while allowing for efficient packing. This might involve a significant twist around the N-N bond, leading to a non-planar structure. The packing would likely be dominated by C-H···π and potentially offset π-π interactions between the phenyl rings of adjacent molecules.

The electronic properties of azines, including their potential for applications in nonlinear optics (NLO) and as semiconductors, are intrinsically linked to their molecular and crystal structure. The degree of conjugation across the azine bridge, which can be inferred from the C=N and N-N bond lengths and the planarity of the molecule, is a key determinant of its electronic behavior.

Computational studies on unsymmetrical azines have shown that their nonlinear optical properties are highly dependent on their molecular geometry researchgate.net. Parameters such as the dipole moment (μ), polarizability (α₀), and first hyperpolarizability (β_tot) can be calculated from the optimized geometry. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the charge distribution and enhance the NLO response researchgate.net. A computational analysis of a series of unsymmetrical azines demonstrated a direct correlation between the electronic nature of the substituents and the calculated hyperpolarizability values researchgate.net.

Furthermore, the arrangement of molecules in the crystal lattice can either enhance or diminish the bulk electronic properties. For example, a centrosymmetric crystal structure will result in the cancellation of the molecular dipole moment, precluding second-harmonic generation (a second-order NLO effect). The study of supramolecular interactions and molecular packing, as revealed by X-ray diffraction, is therefore essential for designing new materials with specific electronic functionalities mdpi.com. The investigation of novel asymmetric azines has been driven by the search for new materials with desirable NLO properties, where the solid-state structure plays a crucial role researchgate.net.

Reactivity and Transformations of Azines, with Focus on Unsymmetrical Systems

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, and the azine framework provides a versatile substrate for such transformations. The two imine bonds in an azine can act as dipolarophiles or be part of a larger conjugated system participating in various pericyclic reactions.

The "criss-cross" cycloaddition is a characteristic reaction of azines where the molecule behaves as a dipole, reacting with two equivalents of a dipolarophile to generate heterocyclic systems with two fused five-membered rings. nih.gov This reaction was first reported by Bailey and McPherson, who described the cycloaddition of species like cyanic acid and phenyl isocyanate to aromatic aldazines. nih.gov

The general mechanism involves two sequential 1,3-dipolar cycloadditions. For an unsymmetrical azine like Benzaldehyde (B42025), azine with benzophenone (B1666685), the initial cycloaddition can occur at either of the two different imine groups. The regiochemical outcome is dictated by the electronic and steric properties of the substituents on the imine carbons. The benzaldehyde-derived imine (C=N attached to a phenyl and a hydrogen) is sterically less hindered than the benzophenone-derived imine (C=N attached to two phenyl groups), which could favor initial attack at the aldazine (B74668) moiety.

Research on ketazines derived from alicyclic ketones demonstrates their successful participation in criss-cross cycloadditions with reagents like potassium cyanate (B1221674) (KNCO) and ammonium (B1175870) thiocyanate (B1210189) in the presence of acetic acid, yielding perhydro rsc.orgresearchgate.netumich.edutriazolo[1,2-a] rsc.orgresearchgate.netumich.edutriazole diones and dithiones, respectively. nih.govnih.gov While these reactions proceeded in high yields for symmetrical ketazines, attempts to use phenyl isocyanate did not result in the formation of criss-cross products under the tested conditions. nih.gov

Table 1: Examples of Criss-Cross Cycloaddition Reactions with Azines

| Azine Type | Dipolarophile | Product Type | Reference |

| Aromatic Aldazines | Cyanic Acid, Phenyl Isocyanate | Tetrahydro- rsc.orgresearchgate.netumich.edutriazolo[1,2-a] rsc.orgresearchgate.netumich.edutriazole-1,5-diones | nih.gov |

| Alicyclic Ketazines | Potassium Cyanate (in CH₃COOH) | Perhydro rsc.orgresearchgate.netumich.edutriazolo[1,2-a] rsc.orgresearchgate.netumich.edutriazole-1,5-diones | nih.gov |

| Alicyclic Ketazines | Ammonium Thiocyanate (in CH₃COOH) | Perhydro rsc.orgresearchgate.netumich.edutriazolo[1,2-a] rsc.orgresearchgate.netumich.edutriazole-1,5-dithiones | nih.govnih.gov |

| Non-symmetrical Allenyl Azines | Various | Fused Heterocyclic Systems | umich.edu |

When an azine contains a suitably positioned unsaturated functional group, intramolecular cycloadditions can occur. These reactions are powerful methods for constructing complex, fused polycyclic systems. Studies on non-symmetrical allenyl azines have shown that when refluxed in xylene, they can undergo cyclization to form bicyclic products. umich.edu

Furthermore, these systems can undergo combined intra- and intermolecular criss-cross cycloadditions to afford products containing three fused five-membered rings. umich.edu The reaction pathway and final structure are highly dependent on the nature of the substituents and the length and type of the tether connecting the azine to the unsaturated moiety. In the context of Benzaldehyde, azine with benzophenone, such a reaction would require prior functionalization to introduce a pendant reactive group.

Another relevant transformation is the intramolecular Diels-Alder reaction. For instance, pyridazinecarbonitriles substituted with alkyne side chains undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to yield fused benzonitriles. mdpi.com This highlights the potential for the C=N-N=C system to act as a diene in [4+2] cycloadditions.

Azines can react with ketenes and their precursors. Ketenes (R₂C=C=O) are highly reactive species that can participate in [2+2] cycloadditions with imine bonds. In the case of an unsymmetrical azine, the reaction with a ketene (B1206846) could potentially yield two different β-lactam adducts, depending on which C=N bond participates in the cycloaddition. The relative reactivity of the benzaldehyde-derived imine versus the benzophenone-derived imine would determine the product distribution. The sterically less encumbered benzaldehyde side would likely be more reactive toward the bulky ketene intermediate.

The reaction of azines with isocyanates (R-N=C=O) can lead to the formation of triazine derivatives. This transformation generally proceeds through an initial cycloaddition of the isocyanate to one of the imine bonds of the azine. Subsequent rearrangement or further reaction can lead to stable heterocyclic products. For example, diguanides react with isocyanate esters to form hexahydro-s-triazin-2-ones via an addition-elimination mechanism. rsc.orgrsc.org

In a related context, the reaction between 1,2,3-triazines and amidines to form 1,3,5-triazines has been shown to proceed not through a Diels-Alder pathway, but via a stepwise mechanism involving nucleophilic attack of the amidine on the azine ring, followed by N₂ elimination and cyclization. acs.orgresearchgate.net This suggests that the reaction of an azine like Benzaldehyde, azine with benzophenone with an acyl isocyanate could follow a complex, stepwise path rather than a concerted cycloaddition. The initial nucleophilic attack would likely be influenced by the electronic character of the two different imine carbons.

Oxidation Reactions (e.g., by Lead Tetraacetate)

Lead tetraacetate (LTA, Pb(OAc)₄) is a versatile oxidizing agent capable of reacting with various functional groups, including hydrazines and their derivatives. organicchemistrydata.orgrsc.orgjuniperpublishers.com The oxidation of monoacylhydrazines with LTA has been shown to yield aroic acids after hydrolysis, proceeding through an aroyldi-imide intermediate. rsc.org In some cases, this intermediate can be diverted to form other products like aldehydes or oxadiazoles. rsc.org

Reductive Transformations (e.g., Reductive Coupling to 1,2-Diamines)

The reduction of the azine linkage is a valuable transformation for the synthesis of 1,2-diamines. This process involves the reductive cleavage of the N-N single bond and the reduction of both C=N double bonds. For an unsymmetrical azine, this transformation would yield an unsymmetrical 1,2-diamine.

The Wolff-Kishner reduction, which converts a carbonyl to an alkane, proceeds through a hydrazone intermediate. libretexts.org This process involves the deprotonation of the hydrazone and loss of N₂ gas, demonstrating the inherent reactivity of the N-N linkage under basic conditions. libretexts.org

More direct methods for converting azines to diamines have been developed. Catalytic asymmetric synthesis of 1,2-diamines is a field of significant interest, with methods including the ring-opening of aziridines, diamination of olefins, and various coupling reactions. organic-chemistry.orgrsc.orgnih.gov A relevant strategy is the reductive coupling of imines. Specifically for azines, the selective cross-coupling of aldimines can be used to synthesize highly substituted unsymmetrical 1,2-diamines. The reduction of the azine itself can be accomplished using various reducing agents. The product from the reductive coupling of Benzaldehyde, azine with benzophenone would be 1,2-diphenyl-1-(phenylmethyl)ethane-1,2-diamine, a complex chiral molecule with multiple stereocenters.

Table 2: Summary of Reductive Transformations

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| Aldehydes/Ketones | Wolff-Kishner Reduction | Hydrazine (B178648), Base (e.g., KOH) | Alkanes | libretexts.org |

| Alkenes | One-pot Diamination | Rh(III) catalyst, Amine nucleophiles | 1,2-Vicinal Diamines | organic-chemistry.org |

| Aziridines | Aminolysis | Indium tribromide, Aromatic amines | Vicinal Diamines | organic-chemistry.org |

| Aldimines | Selective Cross-Coupling | Not specified | Unsymmetrical 1,2-Diamines |

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Titanocene)

The reaction of azines with organometallic reagents can lead to a range of outcomes, including nucleophilic addition and complexation, depending on the reagent and reaction conditions.

Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that readily attack electrophilic carbon centers, such as those in carbonyls and imines. masterorganicchemistry.comlibretexts.org In the case of Benzaldehyde, azine with benzophenone, there are two electrophilic C=N carbon atoms. The reaction is expected to proceed via nucleophilic addition to one or both of these imine bonds. organic-chemistry.org A key factor governing the reaction is the differential reactivity of the two imine groups. The carbon of the benzylidene (=CHPh) moiety is less sterically hindered than the carbon of the diphenylmethylene (=CPh₂) moiety, making it the more likely site for initial nucleophilic attack. vedantu.com The addition of a Grignard reagent would lead to the formation of a new carbon-carbon bond, and subsequent hydrolysis would yield a substituted hydrazine derivative.

Titanocene (B72419): The reaction of azines with titanocene, a highly reactive fragment generated from precursors like Cp₂Ti(η²-Me₃SiC₂SiMe₃), can result in C-H activation or C-C coupling, depending on the azine's substituents. acs.orgacs.org For benzaldehyde azine, reaction with a titanocene precursor leads to a binuclear titanium(III) complex. acs.org This transformation occurs through a reductive C-C coupling mechanism, where two azine molecules are converted into a dianionic bridging ligand. acs.org This demonstrates that the titanocene does not simply add to the C=N bond but engages the azine in a more complex redox reaction, leading to dimerization of the azine ligand framework. acs.org

| Organometallic Reagent | Reactant Azine Moiety | Primary Reaction Type | Resulting Structure | Reference |

| Grignard Reagent (R-MgX) | Benzaldehyde Imine (less hindered) | Nucleophilic Addition | Substituted Hydrazine (post-hydrolysis) | organic-chemistry.org, masterorganicchemistry.com |

| Titanocene (Cp₂Ti) | Benzaldehyde Azine (full molecule) | Reductive C-C Coupling | Binuclear Titanium(III) Complex | acs.org |

Carbonylation Reactions with Carbon Monoxide

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule and are fundamental in synthesizing various carbonyl compounds.

Phthalimidine is a bicyclic compound containing a fused benzene (B151609) ring and a five-membered lactam ring. The synthesis of phthalimide (B116566) derivatives can be achieved through various routes, often involving the cyclization of precursors like 2-formylbenzoic acids with amines or the carbonylation of aminoquinoline benzamides. nih.govresearchgate.net While there is extensive literature on phthalimide synthesis, the direct carbonylation of an azine like Benzaldehyde, azine with benzophenone, to form a phthalimidine derivative is not a commonly reported pathway. Such a transformation would require the cleavage of the N-N bond and a complex series of bond-forming events on one of the aromatic rings, which is not mechanistically straightforward under typical carbonylation conditions.

The synthesis of more complex structures like N-benzylcarboxamidophthalimidine from this specific azine via carbonylation is also not directly documented. The formation of such a product would necessitate not only the creation of the phthalimidine core from one of the azine's phenyl groups but also the capture of the remaining fragment in a specific amide linkage. This intricate transformation would likely require a multi-step process rather than a direct, one-pot carbonylation of the azine.

Hydrolysis and Selective Conversion to Corresponding Carbonyl Compounds

Azines are formed by the condensation of carbonyl compounds with hydrazine, and this reaction is typically reversible. wikipedia.org Hydrolysis of an azine cleaves the C=N bonds, regenerating the original carbonyl compounds and hydrazine. wikipedia.orgresearchgate.net For Benzaldehyde, azine with benzophenone, complete hydrolysis yields benzaldehyde, benzophenone, and hydrazine.

A significant aspect of the hydrolysis of unsymmetrical azines is the potential for selective conversion. The two imine functions exhibit different sensitivities to hydrolysis due to steric and electronic factors. vedantu.com The imine derived from the aldehyde (benzaldehyde) is generally more reactive and susceptible to hydrolysis than the sterically hindered imine derived from the ketone (benzophenone). vedantu.comquora.com This difference allows for the possibility of selective hydrolysis under carefully controlled conditions (e.g., mild acid, controlled temperature) to preferentially yield benzaldehyde and the benzophenone hydrazone, or vice versa, before proceeding to full hydrolysis. This selective cleavage is a useful synthetic strategy for the controlled release or modification of one carbonyl unit while preserving the other. researchgate.net

| Hydrolysis Condition | Product(s) | Selectivity | Reference |

| Full Hydrolysis (e.g., strong acid, heat) | Benzaldehyde, Benzophenone, Hydrazine | Non-selective | wikipedia.org |

| Mild, Controlled Hydrolysis | Benzaldehyde + Benzophenone Hydrazone | Selective for the aldehyde-derived imine | vedantu.com, wikipedia.org |

Dimerization of Azines

Azines can undergo dimerization through various pathways. In the context of Benzaldehyde, azine with benzophenone, a notable dimerization reaction occurs in the presence of titanocene. acs.org As mentioned in section 7.4, the reaction with a titanocene precursor does not result in a simple monomeric complex but rather a binuclear titanium(III) complex. acs.org This structure arises from the reductive C-C coupling of two azine molecules, which bridge the two titanium centers. This process can be considered a metal-mediated dimerization of the azine. acs.org Another context for azine formation is through the dimerization of diazo compounds, where a carbene intermediate reacts with a diazo molecule. rsc.org

Polymerizability of Alkyl Aldehyde Azines

While Benzaldehyde, azine with benzophenone is derived from aromatic carbonyls, the related class of azines derived from alkyl aldehydes exhibits a tendency to polymerize. The development of methods for multicomponent polymerization can involve aldehydes as monomers. rsc.org For instance, the polymerization of dialdehydes with diamines and other components can lead to functional polymers. rsc.org Specifically for alkyl aldehyde azines, the conjugated C=N-N=C system can, under certain conditions, participate in polymerization reactions to form polyazines. This reactivity is a characteristic of the broader azine class of compounds, particularly those with less steric hindrance and more reactive C=N bonds, as found in alkyl aldehyde derivatives.

Applications of Azines in Chemical Synthesis and Materials Science

Advanced Materials Development

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to incident electromagnetic fields, such as those from high-intensity lasers. This property is crucial for applications in optoelectronics, including frequency conversion and optical switching. Azine compounds have been identified as promising candidates for NLO materials.

The NLO properties of organic molecules are often associated with extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). The C=N-N=C backbone of the azine group provides π-conjugation. In Benzaldehyde (B42025), azine with benzophenone (B1666685), this conjugation is extended by the phenyl rings from both the benzaldehyde and benzophenone moieties. The benzophenone unit, known for its electron-accepting nature, can enhance the ICT characteristics of the molecule, a key factor for second-order NLO activity. nih.gov Research into benzophenone and its derivatives has highlighted their potential in NLO applications. Furthermore, studies on related azobenzene (B91143) derivatives show that extending the π-conjugation and modifying the molecule with donor/acceptor groups can significantly enhance NLO properties, such as the two-photon absorption cross-section. nih.govresearchgate.net

Conducting Materials

Conducting polymers are organic materials that possess electrical conductivity. This property stems from the delocalization of electrons along a conjugated polymer backbone. The azine linkage has been explored as a component in such materials.

The alternating double and single bonds in the azine C=N-N=C unit create a conjugated system that can facilitate electron delocalization. When azine monomers are polymerized, they can form materials with semiconducting or conducting properties. For instance, polymers prepared from benzaldehyde formaldehyde (B43269) azine have been synthesized, demonstrating the viability of using azine compounds in polymerization reactions. researchgate.net The electrical properties of these materials can be tuned based on their specific molecular structure. The presence of aromatic rings, such as those in Benzaldehyde, azine with benzophenone, connected to the azine core extends this conjugation, which is a fundamental requirement for charge transport in organic semiconductors. Some azine compounds have been shown to possess interesting current-voltage characteristics, suggesting their potential in electronic devices. researchgate.net

Dye Lasers and Image Recording Materials

The extended conjugation and rigid structure of many azine compounds allow them to absorb and emit light, making them candidates for applications as dyes.